1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a complex organic compound that features an indole core structure substituted with a 2,5-dimethylphenoxyethyl group and a 2,2-dimethylpropan-1-one moiety
Preparation Methods
The synthesis of 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution with 2,5-Dimethylphenoxyethyl Group: The indole derivative is then alkylated with 2-(2,5-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the 2,2-Dimethylpropan-1-one Moiety: The final step involves the acylation of the indole derivative with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond and formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The phenoxyethyl group can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one can be compared with similar compounds such as:
1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which can affect its chemical reactivity and biological activity.
1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one: The substitution at different positions on the phenoxy group can lead to variations in the compound’s physical properties and interactions with molecular targets.
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-2-one: This compound differs in the position of the carbonyl group, which can influence its chemical stability and reactivity.
Properties
Molecular Formula |
C23H27NO2 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C23H27NO2/c1-16-10-11-17(2)21(14-16)26-13-12-24-15-19(22(25)23(3,4)5)18-8-6-7-9-20(18)24/h6-11,14-15H,12-13H2,1-5H3 |
InChI Key |
LTDFFQHXPLAFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C(C)(C)C |
Origin of Product |
United States |
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